N-(1-cyano-2-naphthyl)acetamide is an organic compound that belongs to the class of cyanoacetamides, characterized by the presence of both a cyano group and an acetamide functional group attached to a naphthalene ring. Its chemical formula is , with a molecular weight of approximately 210.236 g/mol. This compound has gained attention in various fields of research due to its potential applications in medicinal chemistry and material science.
N-(1-cyano-2-naphthyl)acetamide can be sourced from chemical suppliers and is classified under several categories based on its functional groups:
The synthesis of N-(1-cyano-2-naphthyl)acetamide typically involves several steps:
These synthetic routes may vary depending on the specific reagents and conditions employed, including temperature, solvent choice, and reaction time.
The molecular structure of N-(1-cyano-2-naphthyl)acetamide features a naphthalene ring substituted at one position with a cyano group and at another with an acetamide group.
CC(=O)N(C#N)c1cccc2c1cccc2
This structure indicates that the compound possesses both hydrophilic (amide) and hydrophobic (naphthalene) characteristics, which may influence its solubility and reactivity.
N-(1-cyano-2-naphthyl)acetamide can undergo various chemical reactions:
These reactions highlight the versatility of N-(1-cyano-2-naphthyl)acetamide as a building block in organic synthesis.
The mechanism of action for N-(1-cyano-2-naphthyl)acetamide may vary based on its specific application. In medicinal chemistry, it could function as an enzyme inhibitor or receptor modulator by interacting with biological targets through non-covalent interactions such as hydrogen bonding or π-π stacking due to its aromatic nature.
Additionally, in synthetic chemistry, it may serve as a reactive intermediate that participates in further transformations leading to more complex molecular architectures.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 210.236 g/mol |
Melting Point | 150°C - 155°C |
Solubility | Soluble in DMSO |
N-(1-cyano-2-naphthyl)acetamide has several scientific uses:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1